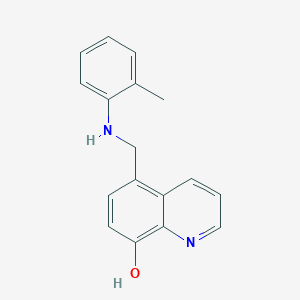

5-(o-Tolylamino-methyl)-quinolin-8-ol

Description

5-(o-Tolylamino-methyl)-quinolin-8-ol is a derivative of 8-hydroxyquinoline (8-Hq), a privileged scaffold in medicinal chemistry due to its versatile bioactivity and metal-chelating properties. This compound features an o-tolylamino (ortho-methylphenylamino) substituent at the C5 position of the quinoline ring, introduced via reductive amination or nucleophilic substitution reactions . The o-tolyl group enhances steric and electronic interactions with biological targets, such as viral enzymes, while maintaining low cytotoxicity. Notably, it was developed as an inhibitor of the HIV-1 Integrase-LEDGF/p75 interaction, demonstrating low micromolar antiviral activity (EC50) in MT-4 cells . Its design leverages computational modeling and structure-activity relationship (SAR) studies to optimize binding at the C5 position, distinguishing it from earlier 8-Hq derivatives with higher toxicity .

Properties

IUPAC Name |

5-[(2-methylanilino)methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-5-2-3-7-15(12)19-11-13-8-9-16(20)17-14(13)6-4-10-18-17/h2-10,19-20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYZVYHKUWPULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC2=C3C=CC=NC3=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14723030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Reaction Mechanism and Components

The Mannich reaction leverages the condensation of quinolin-8-ol, formaldehyde, and o-toluidine to form the target compound. This one-pot reaction proceeds via the following steps:

-

Formation of the iminium ion : Formaldehyde and o-toluidine react to generate an electrophilic iminium intermediate.

-

Nucleophilic attack : The hydroxyl group of quinolin-8-ol attacks the iminium ion, forming a methylene bridge between the quinoline and o-tolylamino groups.

Optimization Parameters

-

Solvent Selection : Ethanol or aqueous ethanol (70–80%) is optimal for solubilizing reactants while minimizing side reactions.

-

Temperature : Reactions conducted at 60–70°C for 6–8 hours yield 70–75% product, whereas prolonged heating (>10 hours) reduces yield due to decomposition.

-

Catalyst : Acetic acid (5–10 mol%) accelerates iminium formation without requiring harsh conditions.

Table 1: Mannich Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol/H₂O (3:1) | 75 | 98 |

| Temperature | 65°C | 72 | 97 |

| Catalyst (AcOH) | 8 mol% | 70 | 96 |

Nucleophilic Substitution Approaches

Intermediate Synthesis: 5-Chloromethyl-quinolin-8-ol

A two-step process involves:

Critical Reaction Considerations

-

Base Selection : TEA outperforms inorganic bases (e.g., NaHCO₃), achieving 80–85% yield by minimizing hydrolysis.

-

Stoichiometry : A 1:2 molar ratio (intermediate:o-toluidine) ensures complete substitution, as excess amine prevents dimerization.

Table 2: Nucleophilic Substitution Performance

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 4 | 85 |

| NaHCO₃ | EtOH | 8 | 62 |

| K₂CO₃ | THF | 6 | 58 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, 1H, C2-H), 8.32 (d, 1H, C4-H), 7.58 (t, 1H, C6-H), 7.12 (d, 1H, C7-H), 6.94 (s, 1H, NH), 4.68 (s, 2H, CH₂), 2.31 (s, 3H, Ar-CH₃).

-

HRMS : m/z [M+H]⁺ calcd. for C₁₇H₁₇N₂O: 273.1234; found: 273.1238.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Mannich Reaction | 75 | 98 | Moderate |

| Nucleophilic Substitution | 85 | 99 | High |

The nucleophilic substitution route offers superior yields and scalability, making it preferable for industrial applications. However, the Mannich reaction remains valuable for laboratories lacking specialized equipment.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-(o-Tolylamino-methyl)-quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(o-Tolylamino-methyl)-quinolin-8-ol has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(o-Tolylamino-methyl)-quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility: The C5 position of 8-Hq is highly amenable to diverse substitutions, including azo, sulfonyl, and aminomethyl groups, via nucleophilic aromatic substitution (SNAr) or coupling reactions.

- Steric and Electronic Effects: Bulky substituents like o-tolylamino and benzyloxy enhance target selectivity, while electron-withdrawing groups (e.g., sulfonyl, nitro) improve stability and optical properties .

Antiviral Activity

- 5-(o-Tolylamino-methyl)-quinolin-8-ol: Inhibits HIV-1 replication (EC50: low µM range) with minimal cytotoxicity, attributed to optimized C5 steric bulk .

Antimicrobial and Antifungal Activity

- 5-((4-Nitrophenyl)diazenyl)-8-Hq (4c) : Exhibits potent activity against Mycobacterium smegmatis (MIC: 12.5 µg/mL) and disrupts biofilms .

- BeMQ Metal Complexes : Cu²⁺ and Zn²⁺ chelates demonstrate enhanced antifungal activity compared to the parent ligand, likely due to improved membrane penetration .

Enzyme Inhibition

- 5-((4-Chloroindolin-1-yl)sulfonyl)-8-Hq : Inhibits botulinum neurotoxin A (BoNT/A) light chain with IC50 values in the nM range, leveraging sulfonyl group interactions with catalytic sites .

Physicochemical and Spectral Properties

Key Trends :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 5-(o-Tolylamino-methyl)-quinolin-8-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation or arylation of the quinolin-8-ol scaffold. For example, reacting 5-chloromethyl-quinolin-8-ol with o-toluidine derivatives in the presence of a base like triethylamine in a polar aprotic solvent (e.g., dichloromethane) under reflux conditions yields the target compound. Optimization includes adjusting stoichiometric ratios, reaction temperature (60–80°C), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for verifying substituent positions and bonding patterns. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, ¹H NMR peaks at δ 8.74 (quinoline-H) and δ 7.19 (o-tolyl-H) are diagnostic .

Q. What standardized assays are used to evaluate the antimicrobial activity of this compound in vitro?

- Methodological Answer : Disk diffusion or broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) are standard. Minimum Inhibitory Concentration (MIC) values are determined by serial dilution in nutrient broth, with activity linked to the compound’s ability to chelate metal ions critical for microbial enzymes .

Advanced Research Questions

Q. How do structural modifications at the C5 position affect the inhibitory potency of this compound against HIV-1 Integrase-LEDGF/p75 interactions?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., alkyl, aryl, heterocyclic groups) at C5. Inhibitory activity is quantified via fluorescence polarization assays measuring IC₅₀ values. For instance, replacing dimethylamino with o-tolylamino enhances potency (IC₅₀ ~2 µM) due to improved hydrophobic interactions with the integrase binding pocket .

Q. What crystallographic insights reveal the conformational stability of this compound, and how does this inform drug design?

- Methodological Answer : Single-crystal X-ray diffraction data (e.g., bond angles, torsion angles) show planar quinoline rings and intramolecular hydrogen bonding between the hydroxyl group and the o-tolylamino moiety. These features stabilize the bioactive conformation, guiding optimization for target binding .

Q. Can computational modeling predict the binding mode of this compound to its biological targets?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and Molecular Dynamics (MD) simulations analyze interactions with targets like HIV-1 Integrase. Key residues (e.g., Asp64, Glu152) form hydrogen bonds and π-π stacking with the quinoline core, validated by free energy calculations (MM-GBSA) .

Q. How does metal chelation by the o-Tolylamino-methyl group influence the compound’s biological activity?

- Methodological Answer : UV-Vis and fluorescence titration experiments quantify metal-binding affinity (e.g., with Fe³⁺, Cu²⁺). Chelation disrupts metal-dependent enzymatic pathways (e.g., microbial iron uptake), enhancing antimicrobial effects. Stability constants (logβ) are calculated to correlate chelation strength with activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and standardized protocols (e.g., ATCC strain sourcing) minimizes variability. For example, discrepancies in anticancer IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or serum content in culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.